Cas no 101-31-5 (L-Hyoscyamine)

L-Hyoscyamine structure
L-Hyoscyamine structure
상품 이름:L-Hyoscyamine
CAS 번호:101-31-5
MF:C17H23NO3
메가와트:289.3694
MDL:MFCD00067306
CID:35134
PubChem ID:154417

L-Hyoscyamine 화학적 및 물리적 성질

이름 및 식별자

    • L-Hyoscyamine
    • (-)-hyoscyamin
    • (-)-tropicaciesterwithtropine
    • (3(s)-endo)-leste
    • (S)-(-)-Hyoscyamine
    • [3(s)-endo]-leste
    • 1-Hyoscyamine
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
    • (-)-HYCOSAMINE
    • (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • Daturine
    • Hyoscamine
    • Hyoscyamine
    • HYOSCYAMINE, L-(P)
    • (-)-HyoscyaMine
    • chlorhydratedescopolamine
    • SCOPINE TROPATE
    • SCOPINE TROPATE HYDROCHLORIDE
    • scopolamine HCl
    • ScopolamineSeries
    • L-Atropine
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
    • AK38
    • APOA
    • L-(P)
    • Levsin
    • SEPSECS
    • Levsinex
    • MGC161491
    • Cystospaz
    • Duboisine
    • (R)-atropine
    • (+)-Atropine
    • (+)-HYOSCYAMINE
    • tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
    • V3203SI72M
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
    • Prestwick2_000233
    • Prestwick1_000233
    • Prestwick0_000233
    • SPBio_002226
    • HMS1568P07
    • TNP00272
    • Atropine 1.
    • CHEBI:92712
    • RKUNBYITZUJHSG-FXUDXRNXSA-N
    • 912642-93-4
    • EINECS 202-933-0
    • (3beta)-Hyoscyamine
    • DTXSID80889335
    • Prestwick_273
    • Prestwick3_000233
    • l-Hyopscyamine
    • Q413762
    • (leo)-atropine
    • (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEBI:17486
    • Hyoscyamine dried down 100 microg/mL
    • HYOSCYAMINE [USP MONOGRAPH]
    • Atropine, (s)-
    • (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
    • HYOSCYAMINE [MART.]
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
    • Hyocyamine
    • HYOSCYAMINE [MI]
    • SCHEMBL1649244
    • SR-01000799139
    • NS00066992
    • (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
    • Hyosyne
    • F14785
    • Levsinex SR
    • HYOSCYAMINUM [HPUS]
    • (S)-Atropine
    • Levsin SL
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • Symax SL
    • HYOSCYAMINE [WHO-DD]
    • (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
    • BDBM50497835
    • (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEMBL1234973
    • UNII-PX44XO846X
    • [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • SMR000718747
    • SCHEMBL249586
    • NSC-757064
    • Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
    • PX44XO846X
    • [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • MLS002222193
    • C02046
    • Hyoscyamine, l-
    • HMS3712P07
    • Symax Duotab
    • Bellafoline
    • BRD-K40530731-001-02-5
    • L-Tropine tropate
    • MLS002154242
    • CCG-220233
    • L-TROPIC ACID ESTER WITH TROPINE
    • HSDB 3552
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • (-)-Atropine
    • L-Hyoscamine
    • (S)atropine
    • HMS2095P07
    • BRD-K40530731-001-11-6
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • Hyoscyamine (L)
    • CHEMBL2449003
    • BPBio1_000337
    • 2arm
    • SCHEMBL41316
    • DTXSID20941522
    • Hyoscyamine [USP:BAN]
    • AKOS016843532
    • (S)-(leo)-hyoscyamine
    • DB00424
    • CHEMBL1331216
    • AC-34425
    • 101-31-5
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
    • Hyoscyamine (USP)
    • Hyoscyaminum
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
    • HMS2231N11
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
    • Tropine, (-)-tropate (ester)
    • (leo)-hyoscyamine
    • Tropine-L-tropate
    • AKOS015896332
    • D00147
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
    • HYO
    • NSC 757064
    • tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
    • NCGC00179608-01
    • J-000364
    • Q27464129
    • HYOSCYAMINE [HSDB]
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
    • Symax SR
    • MLS001304011
    • BSPBio_000305
    • HYOSCYAMINE [VANDF]
    • Levbid
    • AS-75498
    • Hyospaz
    • Tropine, (-)-tropate
    • Tropic acid, (-)-, ester with tropine
    • Daturin
    • 4247B
    • ENDO-ATROPINE
    • OIN
    • SR-01000799139-2
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
    • [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
    • (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • RKUNBYITZUJHSG-OFQRWUPVSA-N
    • CHEMBL1257084
    • L-Hyoscyamine (sulfate)
    • SCHEMBL41317
    • SCHEMBL19150033
    • AB01566903_01
    • CCG-208307
    • Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • (s)-hyoscyamine
    • NCGC00386240-01
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
    • B785FB93-7373-4673-9EFB-E49344DB621C
    • J-521647
    • RKUNBYITZUJHSG-LGGPCSOHSA-N
    • SW219548-1
    • s4014
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
    • Daturine (sulfate)
    • HMS3885E18
    • Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
    • AKOS037514691
    • Hyoscyamine (Daturine)
    • (+-)-atropine
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • dl-Hyoscyamine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • MLS002222283
    • dl-tropyltropate
    • MLS002153877
    • (+,-)-tropyl tropate
    • Atropine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • Atropine sulfate monohydrate
    • atropina
    • Atropin
    • (+-)-hyoscyamine
    • tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
    • tropine tropate
    • SMR001233231
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
    • L-Hyoscyamin
    • HYOSCYAMINE, ITS SALTS AND DERIVATIVES
    • MDL: MFCD00067306
    • 인치: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
    • InChIKey: RKUNBYITZUJHSG-QXULXFAOSA-N
    • 미소: O(C([C@@]([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]

계산된 속성

  • 정밀분자량: 289.167794g/mol
  • 표면전하: 0
  • XLogP3: 1.8
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 289.167794g/mol
  • 단일 동위원소 질량: 289.167794g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 49.8Ų
  • 중원자 수량: 21
  • 복잡도: 353
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0

실험적 성질

  • Stability Shelf Life: AFFECTED BY LIGHT & HEAT
  • Dissociation Constants: K= 1.9X10-12 AT 19 °C
  • 색과 성상: Powder
  • 밀도: 1.0470 (rough estimate)
  • 융해점: 108,5°C
  • 비등점: 431.53°C (rough estimate)
  • 플래시 포인트: 213.7±28.7 °C
  • 굴절률: 1.5200 (estimate)
  • PSA: 49.77000
  • LogP: 1.86880
  • 비선광도: D20 -21.0° (alc)
  • 용해성: 그것은 에탄올과 희산에 매우 쉽게 용해되고 염소모조에 용해되며 물, 에테르와 벤젠에 용해된다.
  • 머크: 14,4858
  • 산도 계수(pKa): pKa (21°) 9.7

L-Hyoscyamine 보안 정보

L-Hyoscyamine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

L-Hyoscyamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
H674300-100mg
(-)-Hycosamine
101-31-5
100mg
$ 100.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP0749-20mg
Hyoscyamine
101-31-5 98%
20mg
$20 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0962-200 mg
L-Hyoscyamine
101-31-5 99.20%
200mg
¥498.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0962-500 mg
L-Hyoscyamine
101-31-5 99.20%
500MG
¥598.00 2022-04-26
TRC
H674300-5g
(-)-Hycosamine
101-31-5
5g
$ 167.00 2023-09-07
DC Chemicals
DCL-051-20 mg
L-Hyoscyamine
101-31-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
TH2877-1g
L-Hyoscyamine
101-31-5
1g
¥1260.00 元 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-295290A-5 g
L-Hyoscyamine,
101-31-5 ≥98%
5g
¥2,181.00 2023-07-10
TargetMol Chemicals
T0962-1 mL * 10 mM (in DMSO)
L-Hyoscyamine
101-31-5 99.12%
1 mL * 10 mM (in DMSO)
¥ 425 2023-09-15
Chemenu
CM374818-250mg
(2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
101-31-5 95%+
250mg
$217 2023-01-05

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101-31-5)Hyoscyamine
TBW00059
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:101-31-5)Hyoscyamine
CRN0526
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의